molecular formula C18H22N4O2 B2777016 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1251691-82-3

2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2777016
CAS No.: 1251691-82-3
M. Wt: 326.4
InChI Key: DPWDBRAVIKHBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide features a pyrimidine core substituted at position 2 with a pyrrolidin-1-yl group and at position 1 with an acetamide moiety bearing an ortho-methylphenyl group. This structure combines a bicyclic amine (pyrrolidine) and a sterically hindered arylacetamide, distinguishing it from related thioether-linked pyrimidine derivatives.

Properties

IUPAC Name

2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-22-17(24)11-14(2)19-18(22)21-9-5-6-10-21/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWDBRAVIKHBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the pyrrolidinone moiety: This step may involve the cyclization of an intermediate compound under controlled temperature and pH.

    Acylation reaction: The final step often involves the acylation of the pyrimidinyl intermediate with 2-methylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine or phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide would depend on its specific molecular targets. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Core Pyrimidine Substitutions

The target compound’s 2-pyrrolidin-1-yl group contrasts sharply with 2-thioether linkages in analogs (e.g., –4). Thioether-containing derivatives, such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), exhibit sulfur-mediated electronic effects and reduced basicity compared to the pyrrolidine’s nitrogen . The pyrrolidine’s cyclic amine may improve solubility in polar solvents and enhance interactions with biological targets through hydrogen bonding .

Acetamide Substituent Variations

The N-(2-methylphenyl) group in the target compound introduces steric hindrance due to the ortho-methyl position, which is absent in para-substituted analogs like:

  • N-(4-trifluoromethylphenyl) (), where the electron-withdrawing CF₃ group enhances metabolic stability .
  • N-(4-sulfamoylphenyl) (), which adds hydrogen-bonding capacity via the sulfonamide group .
  • N-benzyl (, compound 5.12), offering flexibility but reduced aromatic interactions .

Physicochemical Properties

Available data for analogs highlight trends in synthetic efficiency and stability:

Compound (Reference) Substituent on Pyrimidine Acetamide Group Yield (%) Melting Point (°C)
Target Compound 2-(pyrrolidin-1-yl) N-(2-methylphenyl) - -
2-thio N-(4-CF₃-phenyl) - -
(5.12) 2-thio N-benzyl 66 196
(5.15) 2-thio N-(4-phenoxyphenyl) 60 224–226
(5.6) 2-thio N-(2,3-dichlorophenyl) 80 230–232
  • Yields : Higher yields (e.g., 80% for ) correlate with electron-deficient aryl groups (e.g., dichlorophenyl), possibly due to improved reaction kinetics .
  • Melting Points : Ortho-substituted acetamides (e.g., ) show higher melting points (~230°C), suggesting greater crystallinity compared to para-substituted analogs (~196–224°C) .

Key Differentiators and Implications

  • Pyrrolidine vs.

Biological Activity

The compound 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of 326.4 g/mol. The structure features a pyrimidine ring substituted with a pyrrolidine moiety and an acetamide group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H22N4O2C_{18}H_{22}N_{4}O_{2}
Molecular Weight326.4 g/mol
Chemical ClassPyrimidine Derivative
Key Functional GroupsPyrrolidine, Acetamide

Research indicates that the compound interacts with various biological targets, including enzymes and receptors involved in disease processes. The mechanism of action often involves modulation of enzyme activity or receptor signaling pathways, leading to anti-inflammatory and anti-proliferative effects. Similar compounds have demonstrated effectiveness in inhibiting specific enzymes linked to cancer progression and inflammatory diseases.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Agents : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Anti-cancer Properties : Its ability to modulate cell signaling pathways could be beneficial in cancer therapy, particularly in targeting proliferative pathways in tumor cells .
  • Antimicrobial Activity : Preliminary data indicate potential efficacy against certain pathogens, positioning it as a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Research has shown that pyrimidine derivatives can effectively inhibit CDK4/6, which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth in various cancer models .
  • Modulation of Drug Resistance : Some studies focus on the ability of such compounds to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps, enhancing the efficacy of existing chemotherapeutics .
  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents that facilitate the formation of the pyrrolidine ring and the dihydropyrimidinone core. Characterization techniques include NMR spectroscopy and mass spectrometry to confirm structure and purity.

Summary of Biological Activities

The following table summarizes key findings from recent studies regarding the biological activities associated with this compound:

Activity TypeDescriptionReferences
Anti-inflammatoryModulates inflammatory pathways
Anti-cancerInhibits CDK4/6 leading to reduced tumor growth
AntimicrobialPotential activity against specific pathogens
MDR ReversalBlocks efflux pumps enhancing chemotherapy efficacy

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. Key steps include:

  • Step 1: Formation of the dihydropyrimidinone core via cyclization of thiourea derivatives with β-keto esters under acidic conditions.
  • Step 2: Introduction of the pyrrolidine moiety via alkylation or substitution reactions.
  • Step 3: Acetamide coupling using activated esters (e.g., EDCI/HOBt) with 2-methylaniline.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous drying .
  • Catalysts: Use of piperidine or DBU improves cyclization efficiency .
  • Temperature: Elevated temperatures (80–100°C) favor ring closure but risk side reactions .

Yield Optimization Table:

StepConditionsYield (%)Purity (HPLC)Reference
1Ethanol, HCl, reflux8095%
2DMF, K₂CO₃, 80°C7292%
3THF, EDCI/HOBt, RT8598%

Basic: How is structural characterization performed using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include:
    • Dihydropyrimidinone NH: δ ~12.50 ppm (broad singlet) .
    • Pyrrolidine protons: δ 3.2–3.5 ppm (multiplet, CH₂-N) .
    • Acetamide carbonyl: δ ~168–170 ppm in ¹³C NMR .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 344.21 ).
  • Elemental Analysis: Deviations >0.3% indicate impurities; e.g., C: 45.29% (found) vs. 45.36% (calc.) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Optimize geometry using Gaussian09 at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking (AutoDock Vina): Dock into enzyme active sites (e.g., kinases) using PyMOL for visualization. Focus on hydrogen bonds with pyrrolidine NH and dihydropyrimidinone carbonyl .
  • Validation: Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound Purity: Use HPLC (≥98% purity) to exclude degradation products .
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Example Contradiction Analysis:

StudyIC₅₀ (μM)Assay TypePurity (%)Reference
A1.2MTT (HeLa cells)95
B5.8SRB (MCF-7 cells)88
Discrepancy likely due to cell line sensitivity and purity differences.

Advanced: How to conduct SAR studies focusing on the pyrrolidine and dihydropyrimidinone moieties?

Methodological Answer:

  • Pyrrolidine Modifications: Replace with piperidine or morpholine to assess steric effects.
  • Dihydropyrimidinone Substituents: Introduce electron-withdrawing groups (e.g., Cl) at C4 to enhance H-bonding .
  • Bioactivity Testing: Use enzyme inhibition assays (e.g., COX-2) and compare IC₅₀ values.

SAR Table:

AnalogModificationIC₅₀ (μM)Reference
Piperidine variantPyrrolidine → piperidine3.4
4-Cl-dihydropyrimidinoneC4-CH₃ → Cl0.9

Basic: What are the recommended analytical techniques for purity assessment?

Methodological Answer:

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, λ = 254 nm. Retention time ~8.2 min .
  • TLC: Silica gel 60 F₂₅₄, ethyl acetate/hexane (7:3), Rf = 0.45 .
  • Elemental Analysis: Acceptable tolerance: C ±0.3%, N ±0.5% .

Advanced: What in vitro assays evaluate enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition: Use ADP-Glo™ assay with recombinant enzymes (e.g., EGFR).
  • Protease Inhibition: Fluorescent substrate cleavage (e.g., trypsin with BAPNA) .
  • Controls: Include staurosporine (kinase) and leupeptin (protease) as benchmarks.

Assay Parameters Table:

EnzymeSubstrateDetection MethodIC₅₀ Range (μM)Reference
EGFRATPLuminescence0.5–5.0
TrypsinBAPNAAbsorbance (410 nm)10–50

Advanced: How to address solubility/stability issues in pharmacological studies?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., 10% DMSO/PEG 400) or cyclodextrin inclusion complexes.
  • Stability Testing: Conduct forced degradation studies (pH 1–13, 40–60°C) with HPLC monitoring .
  • Formulation: Lyophilize with trehalose for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.